![molecular formula C16H25NO3 B14598867 [5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol CAS No. 61042-37-3](/img/structure/B14598867.png)
[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol is a complex organic compound with a unique structure that includes a piperidine ring substituted with a methanol group and a dimethoxy-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the Mannich reaction, where a dimethoxy-methylphenyl derivative reacts with formaldehyde and a secondary amine to form the piperidine ring . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on cellular processes. It may also serve as a model compound for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The piperidine ring is a common motif in many drugs, and modifications to this structure can lead to new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for creating new products with specific properties.
Mécanisme D'action
The mechanism of action of [5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
4-methyl-2-N-(2-pyridylmethyl)aminophenol: Known for its DNA cleavage and antitumor activity.
Uniqueness
What sets [5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol apart from similar compounds is its specific substitution pattern and the presence of both methoxy and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61042-37-3 |
|---|---|
Formule moléculaire |
C16H25NO3 |
Poids moléculaire |
279.37 g/mol |
Nom IUPAC |
[5-(2,5-dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C16H25NO3/c1-11-5-16(20-4)14(7-15(11)19-3)13-6-12(10-18)8-17(2)9-13/h5,7,12-13,18H,6,8-10H2,1-4H3 |
Clé InChI |
VJIMYMUYEJOURM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC)C2CC(CN(C2)C)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


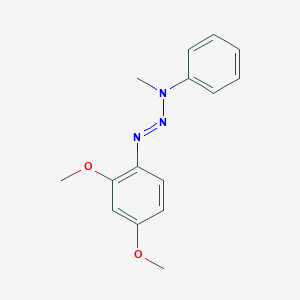
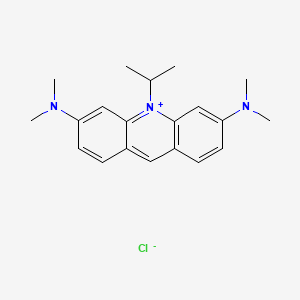
![2,2'-[(3-Hydroxypropyl)azanediyl]diacetic acid](/img/structure/B14598810.png)
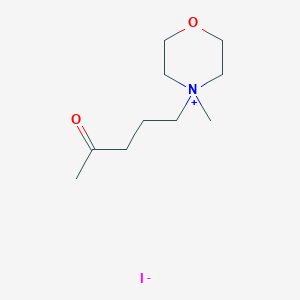
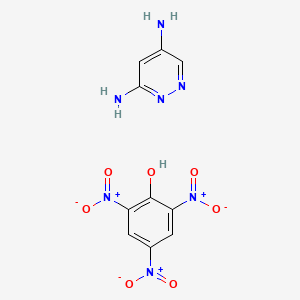
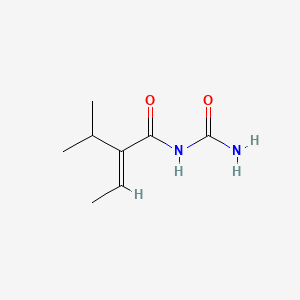


![1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14598848.png)
![S-[(Furan-2-yl)methyl] thiophene-2-carbothioate](/img/structure/B14598850.png)

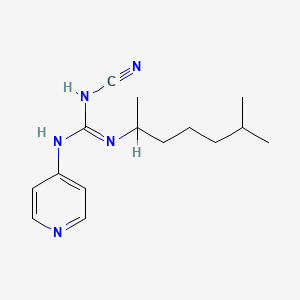
![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)

